molecular formula C14H16N2O2 B8665421 6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol

6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B8665421
M. Wt: 244.29 g/mol
InChI Key: NKTDNUVVVYKGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol is a complex organic compound that features both an imidazole and a benzofuran moiety. The imidazole ring is known for its presence in many biologically active molecules, while the benzofuran ring is often found in natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol typically involves multiple steps, starting with the preparation of the imidazole and benzofuran precursors. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . This reaction is often catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while alkylation can be performed using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development and biochemical studies.

    Industry: The compound can be used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The benzofuran moiety can interact with biological membranes and proteins, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial, antifungal, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar biological activity.

    2-Methylimidazole: Another imidazole derivative with applications in pharmaceuticals and materials science.

    Benzofuran: The parent compound of the benzofuran moiety, known for its presence in natural products and pharmaceuticals.

Uniqueness

6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol is unique due to its combination of both imidazole and benzofuran rings, which confer a wide range of chemical and biological properties

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

6-[2-(1-methylimidazol-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C14H16N2O2/c1-16-6-5-15-14(16)3-2-10-9-13-11(4-7-18-13)8-12(10)17/h5-6,8-9,17H,2-4,7H2,1H3

InChI Key

NKTDNUVVVYKGPP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CCC2=C(C=C3CCOC3=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approximately a 1:1 ratio of cis and trans isomers of 1-(5-benzyloxy-2,3-dihydrobenzofuran-6-yl)-2-(1-methylimidazol-2-yl)ethene (104 mg, 0.3 mmoles) was hydrogenated in ethyl alcohol (15 ml) at room temperature using 10% Pd/C (15 mg) as a catalyst which was removed by suction filtration of the reaction mixture through a bed of celite. The catalyst bed was washed with ethyl alcohol (2×10 ml) and the filtrate was evaporated in vacuo to afford a white solid. Recrystallization from methlene chloride/n-hexane produced 6-(2-(1-methylimidazol-2-yl)ethyl)-5-hydroxy-2,3-dihydrobenzofuran as fine white crystals (60 mg, 79%). m.p. 190°-191° C.
Name
1-(5-benzyloxy-2,3-dihydrobenzofuran-6-yl)-2-(1-methylimidazol-2-yl)ethene
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mg
Type
catalyst
Reaction Step Three

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